N,N'-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
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Description
N,N'-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. In
Scientific Research Applications
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Pharmaceuticals and Biologically Active Compounds Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal .
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Electroluminescent Devices Triazine derivatives have been used extensively in the synthesis and application for electroluminescent devices, phosphorescent emitters, hole transport materials for perovskite solar cells, and thermally activated delayed fluorescence (TADF) materials .
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Chiral Stationary Phases Triazine derivatives are used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
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Luminescent, Optical Switches, and Tri-radical Cation Species 2,4,6-triamino-1,3,5-triazine compounds of general structure are used for the preparation of luminescent, optical switches and tri-radical cation species .
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Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers, and Optical Brighteners Triazine derivatives are used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .
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Energy Storage The future development of 1,3,5-triazine-based functional materials is undoubtedly related to the creation of more advanced molecules for energy storage .
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Heterogeneous Catalysis and Photocatalysis Triazine derivatives, due to their high nitrogen content and chemical stability, have found applications in heterogeneous catalysis and photocatalysis .
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Separation and Storage The unique properties of triazine derivatives have led to their use in separation and storage applications .
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Organic Transformations Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
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Bioorthogonal Applications The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
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Gattermann Reaction As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN). One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .
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Fluorescent Sensors Star-shaped aryl (hetaryl) and arylvinyl derivatives of 1,3,5-triazine, their photoluminescence and application for fluorescent sensors to nitro-containing explosives or proton-controlled optical sensors are discussed .
properties
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-28-17-11-5-3-9-15(17)22-19-24-20(23-16-10-4-6-12-18(16)29-2)26-21(25-19)27-13-7-8-14-27/h3-6,9-12H,7-8,13-14H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFRSTVFARFHSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine |
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